3-[2-(3-Anilinophenoxy)acetamido]benzoic acid
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Overview
Description
3-[2-(3-Anilinophenoxy)acetamido]benzoic acid is an organic compound that belongs to the class of acetamidobenzoic acids. This compound is characterized by the presence of an aniline group attached to a phenoxyacetamido moiety, which is further connected to a benzoic acid core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Anilinophenoxy)acetamido]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxyacetamido Intermediate: The reaction begins with the formation of the phenoxyacetamido intermediate. This is achieved by reacting 3-anilinophenol with chloroacetic acid under basic conditions to form 3-(2-chloroacetamido)phenol.
Coupling with Benzoic Acid Derivative: The intermediate is then coupled with a benzoic acid derivative, such as 3-aminobenzoic acid, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-Anilinophenoxy)acetamido]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-[2-(3-Anilinophenoxy)acetamido]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(3-Anilinophenoxy)acetamido]benzoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, binding to their active sites and preventing their normal function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(2-(Benzo[d]thiazol-2-ylthio)acetamido)benzoic acid: Known for its protein tyrosine phosphatase 1B inhibitory activity.
4-(N-Acetylamino)-3-(N-(2-ethylbutanoylamino))benzoic acid: Studied for its potential therapeutic applications.
Uniqueness
3-[2-(3-Anilinophenoxy)acetamido]benzoic acid stands out due to its unique structure, which allows for diverse chemical modifications and potential biological activities. Its combination of aniline, phenoxy, and benzoic acid moieties provides a versatile scaffold for the development of new compounds with various applications in research and industry.
Properties
CAS No. |
649774-11-8 |
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Molecular Formula |
C21H18N2O4 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-[[2-(3-anilinophenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C21H18N2O4/c24-20(23-17-9-4-6-15(12-17)21(25)26)14-27-19-11-5-10-18(13-19)22-16-7-2-1-3-8-16/h1-13,22H,14H2,(H,23,24)(H,25,26) |
InChI Key |
VVKDTTAWAMKZET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=CC=C2)OCC(=O)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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